molecular formula C22H21N3O3 B12462868 1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea

1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea

Cat. No.: B12462868
M. Wt: 375.4 g/mol
InChI Key: LTRQNNOZNIYFFH-UHFFFAOYSA-N
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Description

1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA is a complex organic compound with the molecular formula C22H21N3O3 and a molecular weight of 375.42 g/mol . This compound features a morpholine ring, a naphthalene moiety, and a urea linkage, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA typically involves the reaction of 4-(morpholine-4-carbonyl)phenyl isocyanate with 1-naphthylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding the corresponding amines and carboxylic acids.

Scientific Research Applications

1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for drug development. The exact molecular pathways involved are still under investigation, but it is believed to interfere with signal transduction and metabolic pathways .

Comparison with Similar Compounds

1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA can be compared with other similar compounds, such as:

    1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(PHENYL)UREA: This compound lacks the naphthalene moiety, making it less complex and potentially less active in certain biological applications.

    1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(PYRIDIN-2-YL)UREA: The presence of a pyridine ring instead of a naphthalene ring can alter the compound’s reactivity and biological activity.

    1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(THIOPHEN-2-YL)UREA:

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

1-[4-(morpholine-4-carbonyl)phenyl]-3-naphthalen-1-ylurea

InChI

InChI=1S/C22H21N3O3/c26-21(25-12-14-28-15-13-25)17-8-10-18(11-9-17)23-22(27)24-20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2,(H2,23,24,27)

InChI Key

LTRQNNOZNIYFFH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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